

# T-448 (EOS-448) In Vivo Delivery Technical Support Center

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: T-448  
Cat. No.: B12296387

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Welcome to the technical support center for the in vivo application of **T-448** (also known as EOS-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their preclinical experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **T-448**?

A1: **T-448** is an anti-TIGIT monoclonal antibody with a dual mechanism of action. Firstly, it blocks the interaction between TIGIT (T cell immunoglobulin and ITIM domain), an immune checkpoint receptor expressed on T cells and NK cells, and its ligand CD155 (PVR). This blockade prevents the delivery of inhibitory signals to T cells and NK cells, thereby restoring their anti-tumor activity. Secondly, as a human IgG1 antibody, **T-448** possesses a functional Fc domain that engages Fc gamma receptors (FcγR) on myeloid cells and NK cells.<sup>[1][2]</sup> This engagement leads to the activation of these immune cells and the depletion of highly TIGIT-expressing cells, such as regulatory T cells (Tregs) and terminally exhausted T cells, further enhancing the anti-tumor immune response.<sup>[1][3][4][5]</sup>

Q2: In which preclinical models has **T-448** shown efficacy?

A2: **T-448** has demonstrated potent anti-tumor activity in various murine cancer models.[1] For instance, in a CT26 colon carcinoma model in BALB/c mice, a murine surrogate of **T-448** in combination with an anti-PD-1 antibody showed a strong anti-tumor effect.[6][7] Preclinical data has also been presented showing its efficacy as a single agent and in combination with an immunomodulatory imide drug (IMiD) in a preclinical model of multiple myeloma.[5]

Q3: What is the recommended formulation and storage for in vivo use?

A3: For in vivo studies, **T-448** should be formulated in a sterile, buffered solution such as phosphate-buffered saline (PBS) at a neutral pH. It is crucial to use a low-endotoxin formulation for in vivo applications to avoid non-specific inflammatory responses. Commercially available anti-TIGIT antibodies for in vivo use are often supplied in 0.01 M PBS (pH 7.2) with 150 mM NaCl, without carrier proteins or preservatives. For short-term storage, the antibody solution is stable at 2-8°C for at least four weeks. For long-term storage, it is recommended to aseptically aliquot the antibody into working volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the potential adverse effects of anti-TIGIT antibodies in mice?

A4: In preclinical studies, anti-TIGIT antibodies have been generally well-tolerated.[8] However, as with other immunotherapies, there is a potential for immune-related adverse events (irAEs) due to the enhanced immune response.[8] Common side effects observed in clinical trials with anti-TIGIT antibodies include fatigue, pruritus (itching), and infusion-related reactions, which are generally mild to moderate in severity.[9][10] Researchers should monitor animals for signs of distress, weight loss, and other indicators of toxicity.

## Troubleshooting In Vivo Delivery

Issue	Potential Cause	Recommended Solution
Lack of therapeutic efficacy	Suboptimal dosing or schedule: The dose or frequency of administration may be insufficient to achieve a therapeutic concentration at the tumor site.	Titrate the dose of T-448 to determine the optimal therapeutic window for your specific tumor model. A common starting point in mice is in the range of 100-500 µg per mouse. A dosing schedule of once every 3 days has been reported.[7]
Antibody aggregation or degradation: Improper storage or handling can lead to loss of antibody function.	Ensure the antibody is stored correctly at -80°C for long-term storage and 4°C for short-term use. Avoid repeated freeze-thaw cycles. Visually inspect the solution for precipitates before administration.	
Inappropriate animal model: The tumor model may not be sensitive to TIGIT blockade.	Confirm TIGIT expression on tumor-infiltrating lymphocytes in your chosen model. Models with a high degree of T-cell infiltration and TIGIT expression are more likely to respond.	
Development of anti-drug antibodies (ADAs): Repeated administration of a humanized antibody in mice can lead to an immune response against the therapeutic antibody, reducing its efficacy.	Consider using a murine surrogate antibody if available for longer-term studies. Monitor for signs of reduced efficacy over time.	
High variability in tumor growth between animals	Inconsistent tumor cell implantation: Variation in the number of viable tumor cells injected or the injection site	Standardize the tumor cell implantation procedure, ensuring a consistent number of viable cells are injected into

	can lead to different tumor growth rates.	the same anatomical location for each animal.
Inaccurate antibody administration: Inconsistent injection volume or location (e.g., subcutaneous instead of intraperitoneal) can affect antibody bioavailability.	Ensure all personnel are properly trained in the chosen administration technique (e.g., intraperitoneal injection). Use a consistent and precise injection volume for each animal.	
Adverse events in treated animals (e.g., weight loss, lethargy)	Immune-related adverse events (irAEs): Over-activation of the immune system can lead to off-target effects.	Closely monitor the health of the animals daily. If adverse events are observed, consider reducing the dose or frequency of administration.
High endotoxin levels in the antibody preparation: Contamination with endotoxins can cause a systemic inflammatory response.	Use only low-endotoxin certified antibodies and sterile, pyrogen-free reagents and equipment for all in vivo experiments.	

## Experimental Protocols

### Protocol 1: In Vivo Efficacy Study of T-448 in a Syngeneic Mouse Tumor Model (CT26)

#### 1. Animal Model:

- 6-8 week old female BALB/c mice.
- Acclimatize animals for at least one week before the start of the experiment.

#### 2. Tumor Cell Implantation:

- Culture CT26 colon carcinoma cells in appropriate media.
- On Day 0, harvest cells and resuspend in sterile PBS at a concentration of  $5 \times 10^6$  cells/mL.

- Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^5$  cells) into the right flank of each mouse.

### 3. Treatment Groups:

- Group 1: Vehicle control (sterile PBS, intraperitoneal injection).
- Group 2: **T-448** (e.g., 200  $\mu$ g/mouse, intraperitoneal injection).[7]
- Group 3: Isotype control antibody (human IgG1, 200  $\mu$ g/mouse, intraperitoneal injection).
- Group 4 (Optional): **T-448** in combination with an anti-PD-1 antibody.

### 4. Dosing Regimen:

- Begin treatment when tumors reach a palpable size (e.g., 50-100  $\text{mm}^3$ ).
- Administer treatment once every 3 days for a total of 3 doses via intraperitoneal (IP) injection.[7]

### 5. Monitoring and Endpoints:

- Measure tumor volume using calipers every 2-3 days. Tumor volume ( $\text{mm}^3$ ) =  $(\text{length} \times \text{width}^2)/2$ .
- Monitor animal body weight and overall health status daily.
- Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines or if signs of significant toxicity are observed.
- At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry to assess immune cell populations).

## Protocol 2: Intraperitoneal (IP) Injection in Mice

### 1. Preparation:

- Warm the **T-448** solution to room temperature to avoid causing discomfort to the animal.

- Use a new sterile syringe and a 25-30 gauge needle for each animal.

## 2. Restraint:

- Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
- Turn the mouse over to expose its abdomen. The hindquarters can be secured by tucking the tail.

## 3. Injection:

- Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
- Wipe the injection site with an alcohol swab.
- Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
- Gently pull back on the plunger to ensure no fluid or feces are aspirated, which would indicate incorrect placement.
- Slowly inject the antibody solution.
- Withdraw the needle and return the mouse to its cage.

## 4. Post-injection Monitoring:

- Observe the animal for any immediate adverse reactions.

# Data Presentation

Table 1: Example of Tumor Growth Inhibition Data

Treatment Group	N	Mean Tumor Volume (mm <sup>3</sup> ) at Day 14 ± SEM	Percent Tumor Growth Inhibition (%)
Vehicle Control	10	1200 ± 150	-
Isotype Control	10	1150 ± 130	4.2
T-448 (10 mg/kg)	10	600 ± 90	50
T-448 + anti-PD-1	10	250 ± 50	79.2

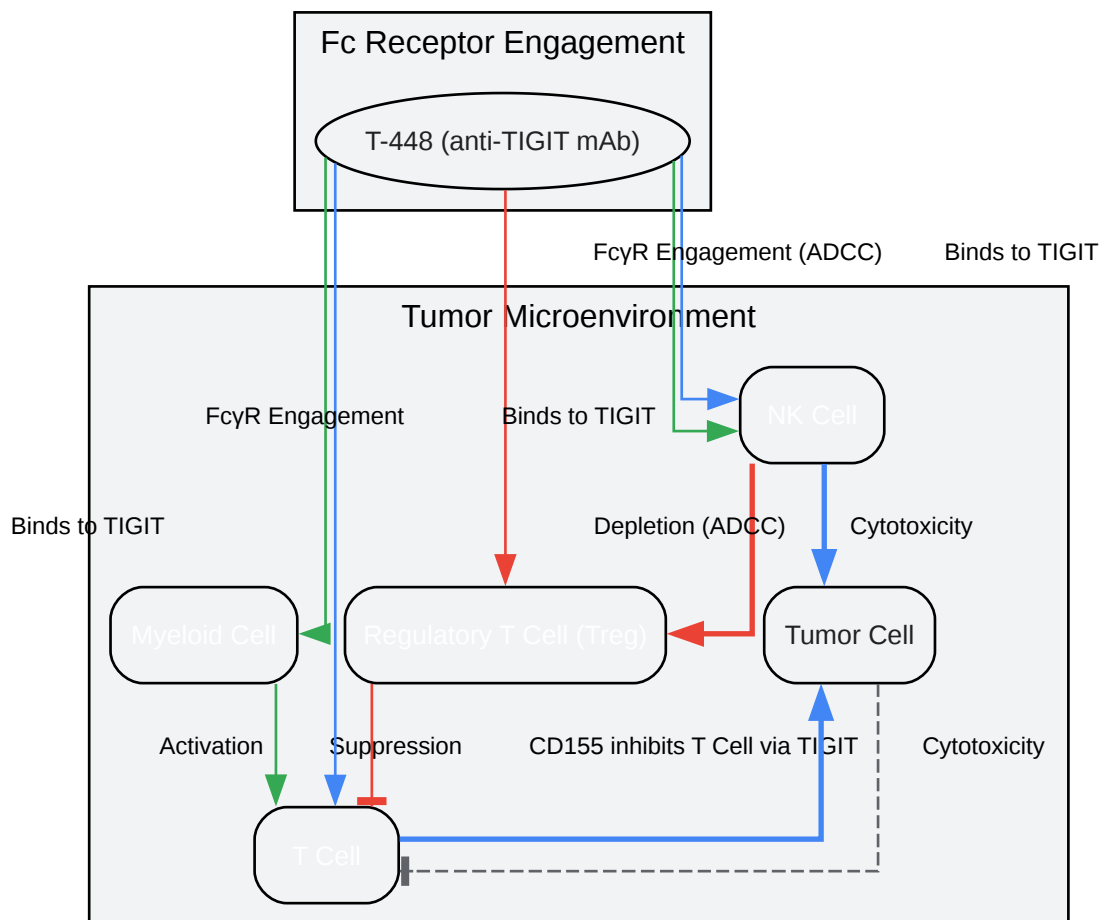
Table 2: Example of Immune Cell Population Changes in the Tumor Microenvironment

Treatment Group	% CD8+ T cells of CD45+ cells	% Regulatory T cells (FoxP3+) of CD4+ T cells	CD8+/Treg Ratio
Vehicle Control	15.2 ± 2.1	25.8 ± 3.5	0.59
T-448	25.6 ± 3.4	12.3 ± 1.8	2.08

## Visualizations

### Signaling Pathways and Experimental Workflows

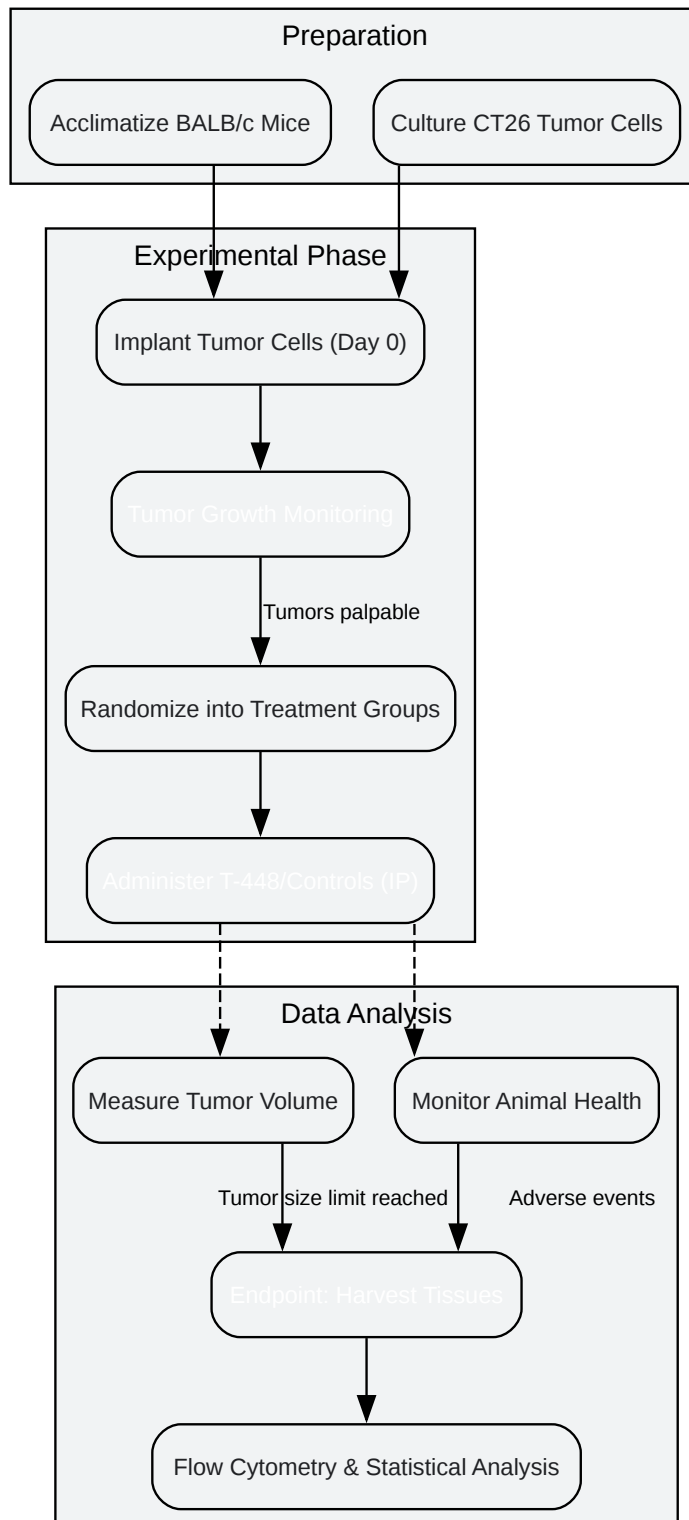
T-448 (EOS-448) Mechanism of Action



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Caption: Mechanism of action of **T-448** (EOS-448).

T-448 In Vivo Efficacy Study Workflow



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Caption: Workflow for a typical in vivo efficacy study of **T-448**.

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- To cite this document: BenchChem. [T-448 (EOS-448) In Vivo Delivery Technical Support Center]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12296387/docs#t-448-eos-448-in-vivo-delivery-technical-support-center\]](https://www.benchchem.com/product/b12296387/docs#t-448-eos-448-in-vivo-delivery-technical-support-center)

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